molecular formula C18H20Cl2N2O3S B2787291 2-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine CAS No. 1797537-51-9

2-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine

Cat. No.: B2787291
CAS No.: 1797537-51-9
M. Wt: 415.33
InChI Key: PCJBTWVRVPAGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine (CAS 1797537-51-9) is a synthetic chemical compound with a molecular formula of C18H20Cl2N2O3S and a molecular weight of 415.3 g/mol . This molecule features a complex structure comprising a 2,4-dichloro-5-methylphenyl group linked via a sulfonyl bridge to a piperidine ring, which is further connected to a 6-methylpyridin-2-yl group through an ether linkage . Compounds with similar sulfonylpiperidine scaffolds are frequently explored in medicinal chemistry and chemical biology for their potential to interact with enzyme active sites and protein-protein interfaces . For instance, research into peptide N-myristoyltransferase inhibitors has highlighted the relevance of structurally related compounds containing a piperidine-4-yloxy moiety attached to a (dichlorophenyl)sulfonyl group, suggesting potential research applications in the modulation of enzymatic activity for target validation studies . The presence of the dichlorophenyl and methylpyridine rings makes this compound a valuable intermediate or building block for the synthesis of more complex molecules for pharmaceutical and agrochemical research, such as the development of fungicidal agents . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-(2,4-dichloro-5-methylphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S/c1-12-10-17(16(20)11-15(12)19)26(23,24)22-8-6-14(7-9-22)25-18-5-3-4-13(2)21-18/h3-5,10-11,14H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJBTWVRVPAGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes a pyridine ring, a sulfonyl group, and a piperidine moiety, which contribute to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C16H17Cl2N3O3SC_{16}H_{17}Cl_{2}N_{3}O_{3}S, with a molecular weight of approximately 402.29 g/mol. The presence of a dichloromethylphenyl group enhances its biological activity, making it a subject of interest in pharmaceutical research.

Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties . In vitro studies have demonstrated its ability to inhibit nitric oxide (NO) secretion in LPS-induced RAW264.7 macrophages. This inhibition suggests that the compound may modulate inflammatory pathways effectively.

Table 1: Summary of Anti-inflammatory Studies

Study ReferenceMethodologyKey Findings
In vitro NO secretion assaySignificant reduction in NO levels in macrophages
Enzyme inhibition assaysPotential interactions with inflammatory mediators

Anticancer Potential

The compound's structural characteristics imply possible interactions with various biological targets associated with cancer. Preliminary studies have suggested its potential as an anticancer agent, although detailed studies are required to elucidate the specific mechanisms involved.

Table 2: Overview of Anticancer Activity

Study ReferenceCancer TypeObservations
VariousIndications of cytotoxic effects on cancer cell lines
Breast CancerInhibition of cell proliferation in vitro

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the sulfonyl and piperidine functionalities play critical roles in its interaction with biological targets, possibly through enzyme inhibition or receptor modulation.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to This compound :

  • Anti-inflammatory Effects : A study demonstrated that derivatives with similar structural features exhibited significant anti-inflammatory effects in animal models of arthritis, suggesting translational potential for human applications.
  • Cytotoxicity Against Cancer Cells : Research involving structurally related compounds has shown promising results in inhibiting tumor growth in xenograft models, indicating that further development could lead to effective anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A. 2-((4-Bromobenzyl)oxy)-6-methylpyridine ()
  • Structure : Replaces the sulfonyl-piperidine group with a 4-bromobenzyl ether.
  • Absence of the piperidine ring may limit interactions with biological targets requiring tertiary amine binding.
B. Compound 3m ()
  • Structure : Contains a diphenylphosphonium group, fluorophenyl substituents, and an ethoxycarbonyl-piperidine linkage.
  • Key Differences :
    • The diphenylphosphonium group introduces strong electron-withdrawing effects, altering reactivity compared to the dichloro-methylphenyl sulfonyl group.
    • The fluorophenyl moiety may enhance metabolic stability relative to chlorinated analogs.
  • Synthesis : Yielded 63% via phosphorus ligand-coupling, indicating moderate efficiency for complex architectures .
C. 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine ()
  • Structure: Features dual pyridine rings with amino and chlorophenyl substituents.
  • Key Differences: The amino group enables hydrogen bonding, a property absent in the target compound. Chlorophenyl groups may confer similar electronic effects to the dichloro-methylphenyl group but lack sulfonyl-piperidine interactions.
  • Applications : Such derivatives are explored for multitarget pharmacology, including kinase inhibition .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldPuritySource
SulfonylationDCM, NaOH, 0°C86%99%
Piperidine couplingK₂CO₃, DMF, 80°C82%98%

(Basic) What analytical techniques confirm structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) validate regiochemistry .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ = 451.12 Da) with <2 ppm error .
  • Melting Point : Sharp melting points (108–114°C) indicate crystallinity .

(Basic) How should solubility and stability be managed during handling?

Methodological Answer:

  • Solubility : Dissolve in DMSO (≥10 mM) for biological assays; avoid aqueous buffers due to low solubility .
  • Storage : Store at –20°C in sealed, argon-flushed vials to prevent hydrolysis of the sulfonyl group .
  • Stability Testing : Monitor via HPLC under varying pH (4–9) and temperature (4–37°C) .

(Basic) What initial pharmacological screening approaches are recommended?

Methodological Answer:

  • Enzyme Inhibition Assays : Target serine hydrolases or kinases using fluorogenic substrates .
  • Cellular Viability : Screen against cancer lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., dopamine receptors) .

(Advanced) How does stereochemistry influence biological activity?

Methodological Answer:

  • Enantiomer Synthesis : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) .
  • Activity Comparison : Test (R)- and (S)-enantiomers in malaria parasite assays (e.g., Plasmodium falciparum) .
  • Structural Analysis : X-ray crystallography or chiral HPLC confirms absolute configuration .

(Advanced) How to evaluate environmental fate and ecotoxicology?

Methodological Answer:

  • Partitioning Coefficients : Measure log Kow (octanol-water) and soil sorption (Koc) .
  • Biodegradation : OECD 301F test to assess microbial degradation in aqueous systems .
  • Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition .

(Advanced) How to design SAR studies on substituent effects?

Methodological Answer:

  • Variation of Substituents : Synthesize analogs with –OCH₃, –CF₃, or –Cl groups on the phenyl ring .
  • Bioactivity Correlation : Compare IC₅₀ values against enzyme targets (e.g., 2.5 μM for –CF₃ vs. 8.7 μM for –OCH₃) .

Q. Table 2: Substituent Impact on Enzyme Inhibition

SubstituentTarget EnzymeIC₅₀ (μM)Source
–CF₃Serine Hydrolase2.5
–ClKinase X4.1
–OCH₃GPCR Y8.7

(Advanced) How to resolve contradictions in biological activity data?

Methodological Answer:

  • Assay Reproducibility : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) .
  • Orthogonal Assays : Confirm cytotoxicity via both MTT and ATP-luminescence assays .
  • Meta-Analysis : Pool data from independent studies to identify outliers (e.g., via Grubbs’ test) .

(Advanced) How to design combination therapies with this compound?

Methodological Answer:

  • Synergy Screening : Use a 4×4 matrix (e.g., 0.5×, 1×, 2×, 4× IC₅₀) with antimalarials (artemisinin) .
  • Statistical Analysis : Calculate combination index (CI) via CompuSyn software .

(Advanced) What in silico strategies predict binding modes and off-target effects?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with piperidine ring constraints (PDB: 2OK) .
  • MD Simulations : 100 ns simulations in GROMACS to assess sulfonyl group stability .
  • Off-Target Profiling : SwissTargetPrediction for kinase and protease targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.